Ammonium phenyldithiocarbamate

Analytical Chemistry Trace Metal Detection Spot Test Reagents

Ammonium phenyldithiocarbamate (CAS 1074-52-8) is an ammonium salt of N-phenylcarbamodithioic acid, belonging to the dithiocarbamate class of organosulfur compounds. Characterized by a molecular weight of 186.3 g/mol and the molecular formula C7H10N2S2, this compound acts as a bidentate chelating ligand through its sulfur atoms, forming stable complexes with transition metals.

Molecular Formula C7H10N2S2
Molecular Weight 186.3 g/mol
CAS No. 1074-52-8
Cat. No. B092427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium phenyldithiocarbamate
CAS1074-52-8
Molecular FormulaC7H10N2S2
Molecular Weight186.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=S)[S-].[NH4+]
InChIInChI=1S/C7H7NS2.H3N/c9-7(10)8-6-4-2-1-3-5-6;/h1-5H,(H2,8,9,10);1H3
InChIKeyJSNKIZGODRFYMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Phenyldithiocarbamate (CAS 1074-52-8): Procurement-Relevant Physicochemical Profile and Compound Class Identity


Ammonium phenyldithiocarbamate (CAS 1074-52-8) is an ammonium salt of N-phenylcarbamodithioic acid, belonging to the dithiocarbamate class of organosulfur compounds [1]. Characterized by a molecular weight of 186.3 g/mol and the molecular formula C7H10N2S2, this compound acts as a bidentate chelating ligand through its sulfur atoms, forming stable complexes with transition metals [1]. Computed descriptors include a topological polar surface area of 46.1 Ų and an exact mass of 186.02854 Da [1].

Ammonium Phenyldithiocarbamate: Why In-Class Dithiocarbamate Salts Are Not Functionally Interchangeable


Dithiocarbamates share a common S-C(=S)-N core, yet substituent identity profoundly modulates key performance parameters including metal-binding affinity, hydrophobicity, and thermal stability [1]. Direct comparative studies demonstrate that diphenyldithiocarbamate ligands achieve significantly higher removal efficiency for Pb, Cd, Cu, and Zn from aqueous solutions than their diethyldithiocarbamate analogues [2]. Moreover, spectrophotometric analysis of Ni(II) complexation reveals distinct stability constants for phenyl-, benzyl-, and dibutyldithiocarbamates under identical conditions, confirming that ligand architecture materially alters thermodynamic binding behavior . Generic substitution among dithiocarbamate salts without consideration of these substituent-driven performance differences risks compromised analytical sensitivity, incomplete metal sequestration, or unexpected solubility profiles in end-use applications.

Ammonium Phenyldithiocarbamate: Quantitative Differentiation Data for Scientific Selection and Procurement


Detection Limit for Cupric Ions: Sensitivity Benchmarking Against a Structurally Related Dithiocarbamate

In a direct head-to-head comparison using spot plate methodology, ammonium phenyldithiocarbamate and ammonium phenylhydrazine-dithiocarbamate were evaluated as reagents for cupric ions. Both reagents exhibited an identical limit of identification of 0.3 γ (0.3 μg) when tested as 0.05% aqueous solutions, corresponding to a concentration limit of 1:166,000 [1]. Bismuth, cobaltous, nickelous, mercurous, and silver ions interfere; however, the chelates of Ni²⁺ and Co²⁺ can be separated by extraction with CCl₄ or CHCl₃, in which they are soluble, while the Cu²⁺ chelate remains insoluble [1].

Analytical Chemistry Trace Metal Detection Spot Test Reagents

Octanol-Water Partition Coefficient (LogP): Hydrophobicity Advantage Over Common Aliphatic Dithiocarbamates

Computed LogP values from authoritative databases reveal a substantial hydrophobicity differential between ammonium phenyldithiocarbamate and frequently employed aliphatic dithiocarbamate salts. Ammonium phenyldithiocarbamate exhibits a LogP of 2.71010 [1]. In contrast, sodium diethyldithiocarbamate (CAS 148-18-5) displays a LogP of 1.1 to 1.81 depending on the measurement method [2], while ammonium pyrrolidinedithiocarbamate (APDC) shows a LogP of 0.6 to 1.56 [3]. The phenyl-substituted compound is approximately 0.9 to 2.1 LogP units higher than these comparators.

Solvent Extraction Membrane Permeability Physicochemical Property Comparison

Selective Copper Chelate Insolubility: Differential Extraction Behavior for Interfering Ni²⁺ and Co²⁺ Ions

Beyond equivalent detection sensitivity, ammonium phenyldithiocarbamate offers a practical selectivity advantage in Cu²⁺ analysis. The Cu²⁺ chelate formed is insoluble in CCl₄ and CHCl₃, whereas the Ni²⁺ and Co²⁺ chelates are soluble in these organic solvents and can be extracted away from the precipitated Cu²⁺ complex [1]. In contrast, with ammonium phenylhydrazine-dithiocarbamate, while the same extraction principle applies, the phenylhydrazine derivative introduces a hydrazine moiety that may participate in redox side reactions with certain matrix components [1].

Analytical Separation Interference Mitigation Solvent Extraction

Precursor Efficiency in Phenyl Isothiocyanate Synthesis: Established Yield Benchmark

Ammonium phenyldithiocarbamate serves as the key intermediate in a validated synthetic route to phenyl isothiocyanate, a versatile reagent in heterocyclic chemistry and bioconjugation. The optimized procedure involves condensation of aniline with carbon disulfide and ammonia at 0–10°C to form the crystalline ammonium phenyldithiocarbamate, which is subsequently treated with lead nitrate to yield phenyl isothiocyanate [1]. The overall yield of phenyl isothiocyanate from aniline via this ammonium dithiocarbamate intermediate is 74–78% of the theoretical amount [1].

Organic Synthesis Isothiocyanate Preparation Heterocyclic Chemistry

Ammonium Phenyldithiocarbamate: Evidence-Backed Research and Industrial Application Scenarios


Trace Cu²⁺ Detection and Selective Separation in Analytical Chemistry

Utilized as a sensitive spot test reagent for cupric ions with a detection limit of 0.3 μg, ammonium phenyldithiocarbamate enables rapid qualitative analysis of Cu²⁺ in aqueous samples. Its differential chelate solubility profile—Cu²⁺ chelate insoluble in CCl₄/CHCl₃ while Ni²⁺ and Co²⁺ chelates are extractable—supports selective separation workflows in the presence of common interfering transition metals [1].

Solvent Extraction and Preconcentration Protocols Requiring Enhanced Hydrophobicity

With a LogP of 2.71, ammonium phenyldithiocarbamate is substantially more hydrophobic than widely used aliphatic dithiocarbamates such as sodium diethyldithiocarbamate (LogP ≈ 1.1–1.8) or ammonium pyrrolidinedithiocarbamate (LogP ≈ 0.6–1.6). This property makes it advantageous for applications involving liquid-liquid extraction into nonpolar organic solvents, membrane-based separations, or preconcentration of hydrophobic metal-dithiocarbamate complexes [2] [3].

Intermediate for Synthesis of Phenyl Isothiocyanate and Thiadiazine-Derived Antifungal Agents

Ammonium phenyldithiocarbamate is the established intermediate in the two-step conversion of aniline to phenyl isothiocyanate, a critical building block for thioureas and heterocycles, with a demonstrated yield of 74–78% [4]. Additionally, condensation of this ammonium salt with aliphatic amines and formaldehyde yields tetrahydrothiadiazine derivatives that exhibit potent in vitro antifungal activity [5].

Metal Complexation Studies Investigating Substituent Effects on Binding Thermodynamics

The phenyl substituent of this dithiocarbamate ligand has been systematically compared with benzyl and dibutyl analogues in spectrophotometric Ni(II) complexation studies, demonstrating that the aromatic ring alters stability constants relative to aliphatic congeners [6]. Researchers investigating structure-activity relationships in dithiocarbamate coordination chemistry employ this compound as a reference aromatic ligand.

Quote Request

Request a Quote for Ammonium phenyldithiocarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.